An In-Depth Technical Guide to 2,2-Difluoroethanesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,2-Difluoroethanesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethanesulfonyl chloride is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethylsulfonyl moiety, in particular, offers a unique combination of electronic effects and conformational constraints that can be exploited to fine-tune the properties of drug candidates. This technical guide provides a comprehensive overview of 2,2-difluoroethanesulfonyl chloride, including its chemical properties, synthesis, reactivity, and potential applications in the development of novel therapeutics.
Chemical Properties and Data
A clear understanding of the fundamental physicochemical properties of 2,2-difluoroethanesulfonyl chloride is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1033906-60-3 | PubChem |
| Molecular Formula | C₂H₃ClF₂O₂S | PubChem |
| Molecular Weight | 164.56 g/mol | PubChem |
| IUPAC Name | 2,2-difluoroethanesulfonyl chloride | PubChem |
| SMILES | C(C(F)F)S(=O)(=O)Cl | PubChem |
| Physical State | Liquid (presumed) | N/A |
| Hazards | Corrosive, causes severe skin burns and eye damage. Combustible liquid. | PubChem |
Synthesis of 2,2-Difluoroethanesulfonyl Chloride
While a specific, detailed protocol for the synthesis of 2,2-difluoroethanesulfonyl chloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established methods for the preparation of alkyl sulfonyl chlorides. The most common and effective method involves the oxidative chlorination of the corresponding thiol.[1][2][3]
The proposed synthetic pathway involves two key steps:
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Synthesis of the Precursor: 2,2-Difluoroethanethiol: The synthesis of the starting material, 2,2-difluoroethanethiol, can be achieved from 2,2-difluoroethanol. 2,2-difluoroethanol is commercially available and can be synthesized by methods such as the reduction of ethyl 2,2-difluoroacetate.[4][5] The conversion of the alcohol to the thiol can be accomplished through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.
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Oxidative Chlorination: The synthesized 2,2-difluoroethanethiol can then be subjected to oxidative chlorination to yield the target 2,2-difluoroethanesulfonyl chloride. Several reagents are effective for this transformation, offering varying degrees of reactivity and ease of handling.[6][7][8][9][10] Common methods include:
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Chlorine gas in an aqueous medium: This is a traditional and highly effective method.
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N-Chlorosuccinimide (NCS) in the presence of a chloride source: A milder and often more convenient alternative to chlorine gas.
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Hydrogen peroxide and thionyl chloride: A highly reactive system for the direct conversion of thiols to sulfonyl chlorides.[2]
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Experimental Protocol: Oxidative Chlorination of 2,2-Difluoroethanethiol
The following is a generalized, step-by-step methodology for the oxidative chlorination of 2,2-difluoroethanethiol. Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling corrosive and reactive reagents.
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Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with a solution of 2,2-difluoroethanethiol in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.
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Reagent Addition: A solution of the oxidizing and chlorinating agent (e.g., N-chlorosuccinimide and a catalytic amount of HCl, or a pre-mixed solution of hydrogen peroxide and thionyl chloride) is added dropwise to the stirred thiol solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude 2,2-difluoroethanesulfonyl chloride can be purified by vacuum distillation to yield the final product.
Caption: General reaction for the synthesis of 2,2-difluoroethyl sulfonamides.
Synthesis of 2,2-Difluoroethyl Sulfonate Esters
In addition to reacting with amines, 2,2-difluoroethanesulfonyl chloride can react with alcohols and phenols to form sulfonate esters. While less common in drug molecules than sulfonamides, sulfonate esters can serve as important intermediates in organic synthesis. The 2,2-difluoroethanesulfonate group can act as a good leaving group in nucleophilic substitution reactions.
Conclusion
2,2-Difluoroethanesulfonyl chloride is a valuable reagent for the introduction of the 2,2-difluoroethylsulfonyl moiety into organic molecules. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through the oxidative chlorination of 2,2-difluoroethanethiol. The primary application of this compound is in the synthesis of 2,2-difluoroethyl sulfonamides, a class of compounds with significant potential in drug discovery due to the favorable pharmacological properties conferred by the difluorinated tail. As the demand for novel fluorinated drug candidates continues to grow, the utility of 2,2-difluoroethanesulfonyl chloride as a key building block is expected to increase.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
- Yang, Z., Zheng, Y., & Xu, J. (2013).
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Request PDF. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
- RSC Publishing. (2021).
- RSC Publishing. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- MDPI. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Antibiotics.
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PubChem. (n.d.). 2,2-Difluoroethane-1-thiol. Retrieved from [Link]
- National Institutes of Health. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Ijesrr.org. (2025). Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Jivinvsil.com. (2018).
- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol.
- ResearchGate. (2024).
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- Google Patents. (n.d.). Preparation method of 2,2-difluoroethanol.
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